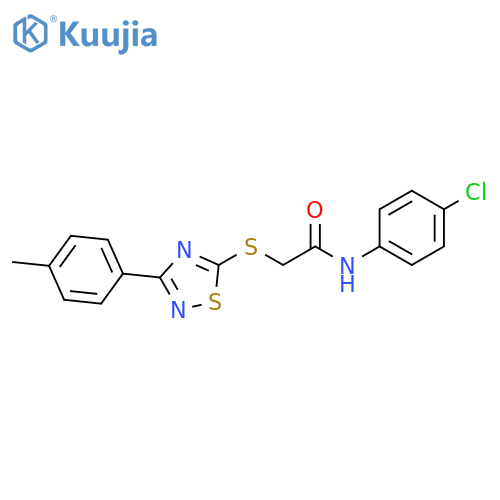Cas no 864917-18-0 (N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

864917-18-0 structure
商品名:N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide
- N-(4-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Acetamide, N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]-
- N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- AKOS024597650
- 864917-18-0
- N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
- F0698-0114
-
- インチ: 1S/C17H14ClN3OS2/c1-11-2-4-12(5-3-11)16-20-17(24-21-16)23-10-15(22)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H,19,22)
- InChIKey: CXODIQSQAVGWAH-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(Cl)C=C1)(=O)CSC1SN=C(C2=CC=C(C)C=C2)N=1
計算された属性
- せいみつぶんしりょう: 375.0266821g/mol
- どういたいしつりょう: 375.0266821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 108Ų
N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0698-0114-15mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-40mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-50mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-10μmol |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-25mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-10mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-5mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-2mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-100mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0698-0114-75mg |
N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide |
864917-18-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
864917-18-0 (N-(4-chlorophenyl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide) 関連製品
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量